molecular formula C7H3Cl2F3O2S B2803243 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1214340-24-5

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B2803243
M. Wt: 279.05
InChI Key: DDNCGZHXOHKKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the linear formula CF3C6H4SO2Cl . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and a sulfonyl chloride group . The molecular weight of the compound is 244.62 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.526 g/mL at 25 °C . It has a refractive index of 1.485 and a boiling point of 88-90 °C/6 mmHg .

Scientific Research Applications

Friedel-Crafts Sulfonylation

One application of sulfonyl chlorides like 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is in the Friedel-Crafts sulfonylation reactions. These reactions involve the sulfonylation of benzene and substituted benzenes in unconventional media, such as ionic liquids, to produce diaryl sulfones with high yields under ambient conditions. The Lewis acidity of the ionic liquid plays a crucial role in the conversion efficiency of these reactions, with detailed mechanistic insights provided by (27)Al NMR spectroscopy (S. Nara, J. Harjani, M. Salunkhe, 2001).

Synthesis of Drug Intermediates

Sulfonyl chlorides, including 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, are utilized in the synthesis of important drug intermediates. A notable example is the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, which showcases the compound's utility in multi-step synthesis processes that involve bromination, carboxylation, and chlorination. The process highlights the compound's economic value in producing intermediates for pharmaceutical applications (Zhou Xiao-rui, 2006).

Trifluoromethylation and Derivative Synthesis

The versatility of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride extends to its use in trifluoromethylation reactions. It facilitates the direct introduction of trifluoromethyl groups into a wide range of substrates, demonstrating its pivotal role in the synthesis of complex molecules. Such applications underscore the compound's significance in creating derivatives with enhanced chemical properties for further research and development (H. Guyon, Hélène Chachignon, D. Cahard, 2017).

Analytical and Synthetic Chemistry Tools

In analytical chemistry, 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is used to study the uniformity of functional groups in polymers, as demonstrated in research focusing on the uniformity of polystyrol sulfonyl chloride resins. This research highlights the compound's utility in understanding and enhancing material properties through spectroscopic methods (Xianjie Lin et al., 2009).

Safety And Hazards

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCGZHXOHKKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

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